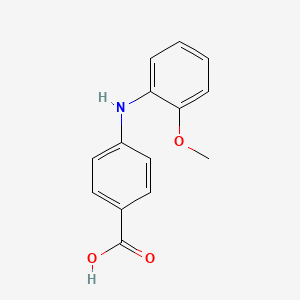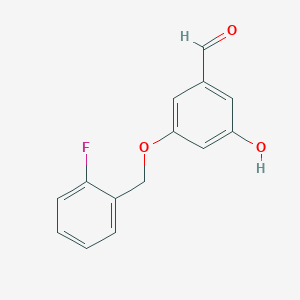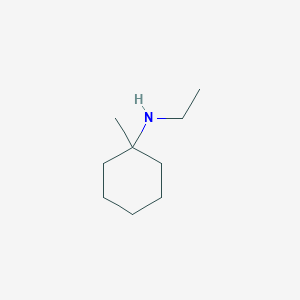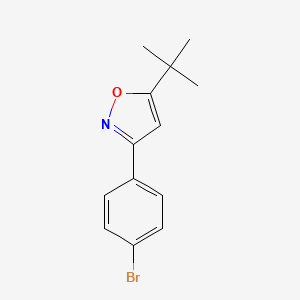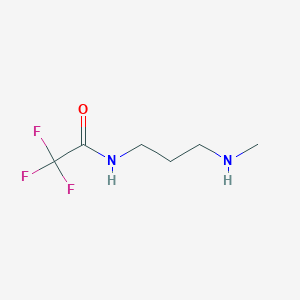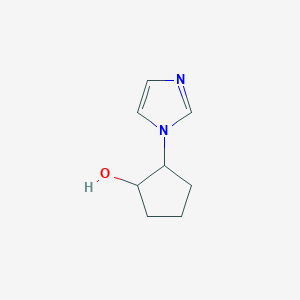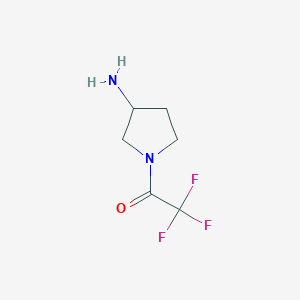
1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one
Descripción general
Descripción
The compound “1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The presence of the trifluoroethan-1-one group could add to the complexity of the molecule’s 3D structure.
Chemical Reactions Analysis
The chemical reactions involving “1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one” would likely depend on the specific conditions and reagents used. Pyrrolidines can undergo a variety of reactions, including those involving the nitrogen atom in the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one” would depend on its specific structure. Pyrrolidines generally have a high boiling point due to the presence of the nitrogen atom .
Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. Its trifluoroethylamine moiety is particularly valuable in the development of small molecule drugs due to its lipophilicity and ability to form stable hydrogen bonds, enhancing drug-target interactions .
Materials Science
“1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one” is utilized in materials science for the creation of novel polymers and coatings. The presence of both amine and ketone functional groups allows for crosslinking, which can lead to materials with unique properties such as increased thermal stability and chemical resistance .
Organic Synthesis
This compound is a key building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic addition or substitution, to yield a wide range of derivatives. These derivatives are crucial for constructing complex molecules with potential applications in medicinal chemistry and agrochemistry .
Medicinal Chemistry
In medicinal chemistry, the compound’s structural motif is found in many bioactive molecules. It is particularly significant in the design of enzyme inhibitors and receptor modulators, where the trifluoromethyl group can improve the binding affinity and selectivity of the drug candidates .
Biochemistry
Biochemically, “1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one” is used to study enzyme-substrate interactions. Its ability to mimic certain biological molecules makes it an excellent probe for understanding the biochemical pathways and assisting in the design of inhibitors for enzymes like proteases and kinases .
Agrochemistry
In agrochemistry, derivatives of this compound are explored for their potential use as novel pesticides or herbicides. The trifluoro group can confer properties such as increased potency and environmental stability, making it a candidate for developing safer and more effective agricultural chemicals .
Direcciones Futuras
The future directions for research on “1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one” could involve further exploration of its synthesis, properties, and potential applications. Given the importance of pyrrolidines in medicinal chemistry, this compound could be of interest for the development of new pharmaceuticals .
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-2-1-4(10)3-11/h4H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUXUCVZUZQGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



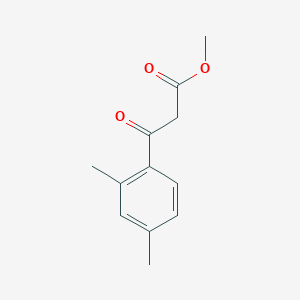
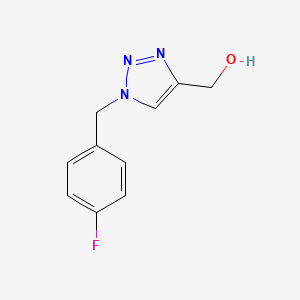
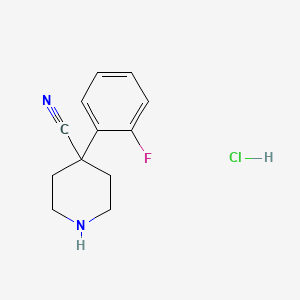
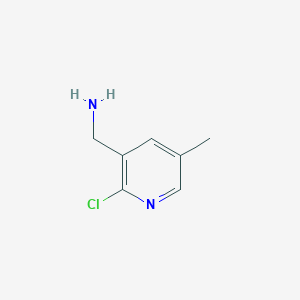
![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)
![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467776.png)
